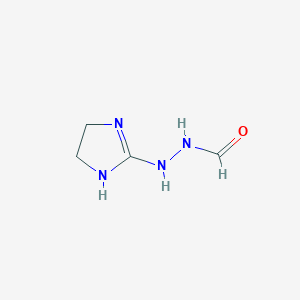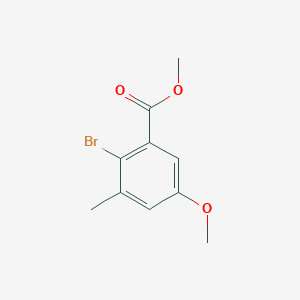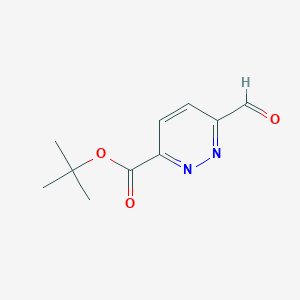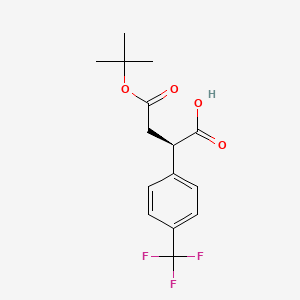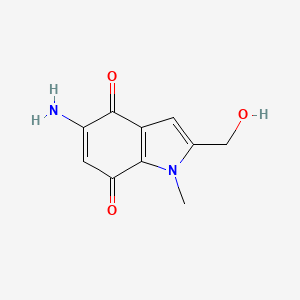
5-Amino-2-(hydroxymethyl)-1-methyl-1H-indole-4,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-2-(hydroxymethyl)-1-methyl-1H-indole-4,7-dione: is a chemical compound with a unique structure that includes an indole ring substituted with amino, hydroxymethyl, and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(hydroxymethyl)-1-methyl-1H-indole-4,7-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of Substituents: The amino, hydroxymethyl, and methyl groups are introduced through various substitution reactions. For example, nitration followed by reduction can introduce the amino group, while hydroxymethylation can be achieved through formylation followed by reduction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-2-(hydroxymethyl)-1-methyl-1H-indole-4,7-dione: undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The indole ring can be reduced under hydrogenation conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution.
Major Products Formed
Oxidation: 5-Amino-2-(carboxymethyl)-1-methyl-1H-indole-4,7-dione.
Reduction: 5-Amino-2-(hydroxymethyl)-1-methylindoline-4,7-dione.
Substitution: Various substituted indole derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
5-Amino-2-(hydroxymethyl)-1-methyl-1H-indole-4,7-dione: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Amino-2-(hydroxymethyl)-1-methyl-1H-indole-4,7-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or modulation of their activity. It may also participate in redox reactions, acting as an antioxidant.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-2-(hydroxymethyl)phenol: Similar structure but lacks the indole ring.
5-Amino-2-methylindole: Similar indole structure but lacks the hydroxymethyl group.
Uniqueness
- The presence of both amino and hydroxymethyl groups on the indole ring makes 5-Amino-2-(hydroxymethyl)-1-methyl-1H-indole-4,7-dione unique. This combination of functional groups allows for diverse chemical reactivity and potential biological activity.
Eigenschaften
Molekularformel |
C10H10N2O3 |
|---|---|
Molekulargewicht |
206.20 g/mol |
IUPAC-Name |
5-amino-2-(hydroxymethyl)-1-methylindole-4,7-dione |
InChI |
InChI=1S/C10H10N2O3/c1-12-5(4-13)2-6-9(12)8(14)3-7(11)10(6)15/h2-3,13H,4,11H2,1H3 |
InChI-Schlüssel |
QVUXNSJSYPWDDS-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC2=C1C(=O)C=C(C2=O)N)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Oxo-1,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonyl chloride](/img/structure/B15245285.png)
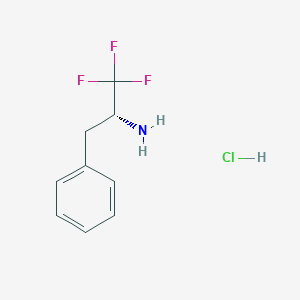
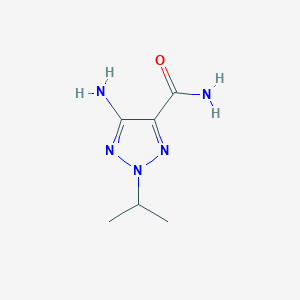
![benzyl N-[2-oxo-2-(N-propan-2-ylanilino)ethyl]carbamate](/img/structure/B15245304.png)

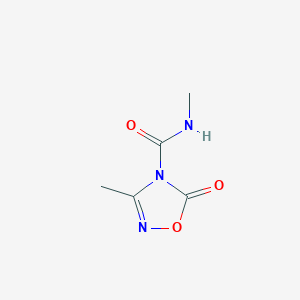
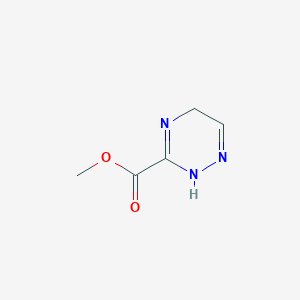
![6-Methylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B15245338.png)
![2-Amino-8-methyl-4-oxo-4,8-dihydropyrido[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B15245343.png)
